molecular formula C22H24N2O3 B610955 SPT Imidazopyridine 1 CAS No. 1933533-18-6

SPT Imidazopyridine 1

Cat. No. B610955
CAS RN: 1933533-18-6
M. Wt: 364.44
InChI Key: MMYRYMMKMUTPBB-UHFFFAOYSA-N
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Description

SPT Imidazopyridine 1 is a potent serine palmitoyl transferase (SPT) inhibitor . It dose-dependently inhibits the incorporation of 14C-serine into ceramide . It also reduces plasma ceramide levels in vivo and increases plasma HDL and reduces vLDL cholesterol levels in rats .


Synthesis Analysis

Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .


Molecular Structure Analysis

The molecular formula of SPT Imidazopyridine 1 is C22H24N2O3 . The structure of imidazopyridine is recognized as a key pharmacophore motif for the identification and optimization of lead structures to increase the medicinal chemistry toolbox .


Chemical Reactions Analysis

SPT Imidazopyridine 1 dose-dependently inhibits the incorporation of 14C-serine into ceramide . It has been used for the rationale design and development of novel synthetic analogs for various therapeutic disorders .


Physical And Chemical Properties Analysis

The molecular weight of SPT Imidazopyridine 1 is 364.44 . It is soluble to 100 mM in DMSO . .

Scientific Research Applications

Optoelectronic Devices

SPT Imidazopyridine 1 derivatives are known for their luminescent properties, which make them suitable for use in optoelectronic devices . These compounds can serve as emitters in organic light-emitting diodes (OLEDs), contributing to the development of more efficient and durable displays and lighting systems.

Biological Sensors

Due to their versatile optical behaviors, these derivatives can be integrated into biological sensors . They can be used to detect various biological substances or changes in the environment, which is crucial for medical diagnostics and environmental monitoring.

Anti-Cancer Agents

The unique chemical structure of SPT Imidazopyridine 1 allows it to be used in the pharmaceutical field, particularly as anti-cancer agents . Research is ongoing to explore their efficacy in targeting specific cancer cells without harming healthy cells.

Medical Imaging

Imidazopyridine compounds, including SPT Imidazopyridine 1, can act as emitters for confocal microscopy and imaging . Their luminescent properties enable them to be used as markers or contrast agents, enhancing the quality of medical imaging.

Cholesterol Regulation

SPT Imidazopyridine 1 has been shown to influence cholesterol levels in vivo. It can reduce plasma ceramide levels and vLDL cholesterol while increasing plasma HDL . This suggests potential applications in treating dyslipidemia and related cardiovascular diseases.

Energy Conversion

The reversible electrochemical properties of imidazopyridine derivatives make them candidates for energy conversion applications . They could be used in the development of new types of batteries or fuel cells with improved performance.

Future Directions

Imidazopyridine has gained tremendous importance over the past few decades . It has been expeditiously used for the rationale design and development of novel synthetic analogs for various therapeutic disorders . The recent advancements in TB drug discovery and development provide a positive outlook for the future .

properties

IUPAC Name

2-[4-(6-heptanoylimidazo[1,2-a]pyridin-8-yl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-2-3-4-5-6-20(25)18-14-19(22-23-11-12-24(22)15-18)17-9-7-16(8-10-17)13-21(26)27/h7-12,14-15H,2-6,13H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYRYMMKMUTPBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CN2C=CN=C2C(=C1)C3=CC=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spt-IN-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SPT Imidazopyridine 1
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SPT Imidazopyridine 1
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SPT Imidazopyridine 1
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SPT Imidazopyridine 1
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SPT Imidazopyridine 1
Reactant of Route 6
SPT Imidazopyridine 1

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